4-Methoxyphenyl methyl(phenyl)carbamate
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Description
“4-Methoxyphenyl methyl(phenyl)carbamate” is a chemical compound with the molecular formula C16H17NO3 . It has an average mass of 271.311 Da and a monoisotopic mass of 271.120850 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The compound has several properties including a density of 1.2±0.1 g/cm3, a boiling point of 401.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .
Physical and Chemical Properties Analysis
“this compound” has several physical and chemical properties. It has a density of 1.2±0.1 g/cm3, a boiling point of 401.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 78.3±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 233.2±3.0 cm3 .
Mechanism of Action
Target of Action
Carbamates, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
It has been studied for its potential in synthesizing aminophenylcarbamates through electrophilic amination . This process involves the interaction of the compound with sodium azide in polyphosphoric acid .
Biochemical Pathways
The compound’s involvement in the synthesis of aminophenylcarbamates suggests it may influence pathways related to amine synthesis .
Pharmacokinetics
The compound’s molecular weight (181189 Da) and mono-isotopic mass (181073898 Da) suggest it may have favorable absorption and distribution characteristics .
Result of Action
Its potential role in the synthesis of aminophenylcarbamates suggests it may influence cellular processes related to amine synthesis .
Action Environment
The compound’s stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemical agents .
Properties
IUPAC Name |
(4-methoxyphenyl) N-methyl-N-phenylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-16(12-6-4-3-5-7-12)15(17)19-14-10-8-13(18-2)9-11-14/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUGEIPNGTVBNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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